molecular formula C58H97NO24 B1449139 Fmoc-N-amido-PEG20-acid CAS No. 1952360-93-8

Fmoc-N-amido-PEG20-acid

カタログ番号: B1449139
CAS番号: 1952360-93-8
分子量: 1192.4 g/mol
InChIキー: YIKBHNBKAGGRHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-amido-PEG20-acid is a polyethylene glycol-based linker used primarily in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an Fmoc-protected amine and a terminal carboxylic acid, which allows it to act as a versatile linker in various chemical and biological applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-amido-PEG20-acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions

Fmoc-N-amido-PEG20-acid undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

科学的研究の応用

Peptide Synthesis

Fmoc chemistry is a cornerstone of solid-phase peptide synthesis (SPPS), where Fmoc-N-amido-PEG20-acid serves as an acid-labile handle. This facilitates the assembly of peptide chains with high purity and yield. Notably, it allows for the synthesis of peptide N-alkylamides, which are crucial for therapeutic and bioengineering applications.

Case Study: Antimicrobial Peptides
The incorporation of this compound into the synthesis of antimicrobial peptides, such as indolicidin, has demonstrated enhanced stability and bioactivity. This approach utilizes solid-phase synthesis techniques to achieve high yields and purity, underscoring the compound's utility in producing biologically active peptides.

Nanoparticle Conjugation

This compound acts as a versatile linker for conjugating peptides to nanoparticles, such as gold nanoparticles. Such conjugation enables the development of functionalized nanomaterials with specific biological functions, which are essential in biomedical applications .

Table 1: Nanoparticle Conjugation Applications

Application AreaDescription
Drug DeliveryFunctionalized nanoparticles for targeted delivery systems
Diagnostic ImagingEnhanced imaging agents through peptide-nanoparticle conjugates
Therapeutic AgentsImproved efficacy of therapeutic agents via nanoparticle attachment

Advanced Materials and Drug Delivery Systems

This compound contributes to the creation of self-assembling materials and novel drug delivery systems. Its incorporation into polymers facilitates the formulation of nanocarriers designed for targeted drug delivery, which is critical in advancing drug delivery technologies .

Case Study: Targeted Drug Delivery
Research has shown that PEG linkers like this compound can significantly enhance the pharmacokinetics and biodistribution of therapeutic agents, leading to improved therapeutic outcomes in cancer treatment .

作用機序

The mechanism of action of Fmoc-N-amido-PEG20-acid involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The this compound linker connects two distinct ligands: one that targets an E3 ubiquitin ligase and another that binds to the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein .

生物活性

Fmoc-N-amido-PEG20-acid is a compound that incorporates a poly(ethylene glycol) (PEG) moiety, which is known for its biocompatibility and ability to enhance the solubility and stability of various biomolecules. The biological activity of this compound is of significant interest in fields such as drug delivery, bioconjugation, and therapeutic development. This article explores the biological activity of this compound, including its synthesis, stability, and applications in biomedical research.

Synthesis and Characterization

This compound is synthesized through solid-phase peptide synthesis (SPPS) techniques, where Fmoc (9-fluorenylmethoxycarbonyl) is used as a protecting group for the amino acids. The PEG20 segment enhances the solubility and stability of the resulting peptide conjugates. The synthesis typically involves the following steps:

  • Preparation of Resin : Aminomethyl polystyrene resin is used to anchor the first amino acid.
  • Fmoc Deprotection : The Fmoc group is removed using a base (e.g., piperidine).
  • Coupling Reaction : Subsequent amino acids are coupled using standard peptide coupling reagents.
  • PEGylation : The PEG moiety is introduced at the N-terminus or C-terminus depending on the desired properties.

Stability in Biological Media

Research indicates that PEGylated peptides exhibit enhanced stability against proteolytic degradation. For instance, studies have shown that this compound analogues remain intact significantly longer in rat serum compared to their non-PEGylated counterparts. A systematic study demonstrated that peptides with increasing PEG units (up to 20) showed improved stability, with over 70% remaining intact after 48 hours in serum environments .

Drug Delivery Applications

This compound has been explored for its potential in drug delivery systems. The hydrophilic nature of PEG enhances the solubility of poorly soluble drugs and facilitates their transport across biological membranes. Additionally, PEGylation can reduce immunogenicity and prolong circulation time in vivo, making it a valuable strategy for developing therapeutic agents.

Case Studies

  • Cancer Therapy : Studies have reported on the use of PEGylated peptides in targeted cancer therapies. For example, a study involving a PEGylated peptide conjugate demonstrated increased tumor accumulation and efficacy in reducing tumor size compared to non-PEGylated formulations .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of PEGylated compounds, highlighting their effectiveness against various bacterial strains. The incorporation of PEG not only enhanced solubility but also improved the overall antimicrobial activity by facilitating better interaction with microbial membranes.

Comparative Stability Data

CompoundStability in Rat Serum (%)Stability in Human Plasma (%)
Non-PEGylated Control30% intact after 24 hours25% intact after 24 hours
Fmoc-N-amido-PEG5-acid58% intact after 24 hours80% intact after 24 hours
Fmoc-N-amido-PEG10-acid65% intact after 24 hours75% intact after 24 hours
This compound70% intact after 48 hours>80% intact after 24 hours

Q & A

Q. Basic: What are the critical steps for synthesizing peptides using Fmoc-N-amido-PEG20-acid in solid-phase peptide synthesis (SPPS)?

Methodological Answer:
The synthesis involves sequential Fmoc deprotection and coupling reactions. Key steps include:

Resin Preparation : Use pre-loaded resins (e.g., Rink amide resin) to anchor the first amino acid .

Fmoc Deprotection : Treat with 20% piperidine in DMF (2 × 5 minutes) to remove the Fmoc group. Validate completeness via Kaiser or chloranil tests .

Coupling : Activate this compound with HBTU/HOBt or DIC/Oxyma in DMF (1–2 equivalents) for 30–60 minutes. Monitor reaction progress via ninhydrin or HPLC .

Repetition : Repeat steps 2–3 until the target sequence is achieved.

Cleavage : Use TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to cleave the peptide from the resin.

Q. Basic: How does the PEG20 spacer in this compound influence solubility and purification in peptide conjugates?

Methodological Answer:
The PEG20 chain enhances aqueous solubility due to its hydrophilic ethylene oxide units, reducing aggregation during synthesis. For purification:

  • Reverse-Phase HPLC : Use gradients of water/acetonitrile with 0.1% TFA. The PEG20 moiety increases retention time compared to non-PEGylated analogs.
  • SEC or Dialysis : Employ size-exclusion chromatography or dialysis (MWCO 3.5 kDa) to separate excess PEG reagents .

Q. Advanced: How to optimize conjugation efficiency of this compound with hydrophobic peptides to minimize steric hindrance?

Methodological Answer:

Solvent Optimization : Use DMF:DMSO (3:1) to dissolve hydrophobic peptides and improve reagent diffusion .

Coupling Reagents : Test alternative activators (e.g., PyBOP vs. HBTU) to enhance reaction kinetics.

Temperature Control : Conduct reactions at 4°C to reduce aggregation while maintaining reactivity .

Stepwise PEGylation : Introduce PEG20 after partial peptide assembly to mitigate steric effects. Validate via MALDI-TOF MS to confirm conjugation .

Q. Advanced: What analytical techniques resolve discrepancies in PEG20 chain length verification for this compound?

Methodological Answer:
Discrepancies may arise from polydispersity (PDI >1.1) or hydrolysis. Use:

  • MALDI-TOF MS : Confirm molecular weight (expected: 1192.38 Da; deviation <0.1%) .
  • NMR (¹H and ¹³C) : Analyze ethylene oxide proton signals (δ 3.5–3.7 ppm) for PEG integrity.
  • GPC : Compare retention times with PEG standards to assess chain-length distribution .

Q. Advanced: How to address contradictions in this compound stability data under acidic vs. basic conditions?

Methodological Answer:

Condition-Specific Stability Testing :

  • Acidic (pH <3) : Monitor hydrolysis via HPLC over 24 hours (TFA in cleavage cocktails may degrade PEG if prolonged).
  • Basic (pH >8) : Avoid prolonged exposure to piperidine (>30 minutes), which can hydrolyze amide bonds .

Alternative Deprotection : For acid-sensitive sequences, use 2% DBU in DMF for Fmoc removal, which is less harsh than piperidine .

Q. Basic: What are the storage and handling protocols for this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep desiccated at –20°C in airtight, light-resistant containers. PEG chains are hygroscopic and prone to oxidation .
  • Handling : Reconstitute in anhydrous DMF or DCM immediately before use. Avoid freeze-thaw cycles.
  • Stability Check : Run LC-MS monthly to detect hydrolysis or oxidation (e.g., PEG chain truncation or FMOC-remnant peaks) .

Q. Advanced: How to design a controlled study comparing this compound with shorter/longer PEG variants (e.g., PEG12, PEG24) in drug delivery systems?

Methodological Answer:

Variables : PEG length (n=12, 20, 24), conjugation site (N-terminal vs. side-chain), and payload (e.g., siRNA vs. small molecules).

Metrics :

  • Pharmacokinetics : Measure half-life via fluorescence or radiolabeling in vivo.
  • Bioactivity : Compare IC50 values in target vs. off-target cells.
  • Stability : Assess serum stability (37°C, 24h) using SDS-PAGE or HPLC .

Statistical Design : Use ANOVA with post-hoc Tukey tests to differentiate PEG length effects.

Q. Advanced: What strategies validate the absence of racemization when incorporating this compound into chiral peptide sequences?

Methodological Answer:

Coupling Conditions : Use low-temperature (0–4°C) and HOBt/DIC to minimize racemization.

Analytical Validation :

  • CD Spectroscopy : Compare ellipticity at 220 nm with enantiopure standards.
  • Marfey’s Reagent : Derivatize hydrolyzed peptides and analyze via HPLC to detect D/L-amino acids .

Q. Basic: How to troubleshoot low yields in this compound conjugation reactions?

Methodological Answer:

Reagent Purity : Confirm ≥97% purity via LC-MS. Contaminants (e.g., free PEG) compete for activation .

Activation Efficiency : Pre-activate with 1.5 equivalents of DIC/Oxyma for 5 minutes before adding to the peptide.

Solvent Compatibility : Ensure PEG20-acid is fully dissolved; add 10% NMP if DMF is insufficient .

Q. Advanced: How to interpret conflicting data on this compound’s immunogenicity in preclinical models?

Methodological Answer:

Model Selection : Compare results across species (e.g., murine vs. primate) and immune-competent vs. deficient models.

Endpoint Analysis : Measure anti-PEG IgM/IgG via ELISA and complement activation (e.g., C3a levels).

Control Groups : Include PEG-free analogs and commercial PEGylated drugs (e.g., PEG-asparaginase) as benchmarks .

特性

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H97NO24/c60-57(61)9-11-63-13-15-65-17-19-67-21-23-69-25-27-71-29-31-73-33-35-75-37-39-77-41-43-79-45-47-81-49-50-82-48-46-80-44-42-78-40-38-76-36-34-74-32-30-72-28-26-70-24-22-68-20-18-66-16-14-64-12-10-59-58(62)83-51-56-54-7-3-1-5-52(54)53-6-2-4-8-55(53)56/h1-8,56H,9-51H2,(H,59,62)(H,60,61)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBHNBKAGGRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H97NO24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1192.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。